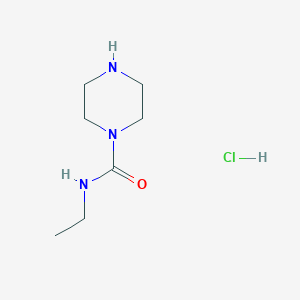

N-ethylpiperazine-1-carboxamide hydrochloride

Description

Contextualization within Piperazine (B1678402) Chemistry and Heterocyclic Systems

N-ethylpiperazine-1-carboxamide hydrochloride belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least two different elements as members of the ring. Specifically, it is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This fundamental piperazine core is a prevalent structural motif in a vast array of biologically active molecules and functional materials.

The structure of this compound features an ethyl group attached to one of the piperazine nitrogens and a carboxamide group attached to the other. The hydrochloride salt form suggests that one of the nitrogen atoms is protonated, which typically enhances the compound's solubility in aqueous media. The presence of the carboxamide group introduces a potential for hydrogen bonding and specific interactions with biological targets, a feature extensively exploited in medicinal chemistry.

Interactive Data Table: Chemical Properties of N-ethylpiperazine-1-carboxamide

Historical Perspective of Piperazine Derivatives in Chemical Synthesis

The history of piperazine and its derivatives in chemical synthesis is rich and dates back to the late 19th century. Initially, piperazine itself was investigated for its purported ability to dissolve uric acid. However, the true potential of the piperazine scaffold was realized in the mid-20th century with the discovery of its derivatives' diverse pharmacological activities.

The development of synthetic methodologies to functionalize the nitrogen atoms of the piperazine ring has been a cornerstone of medicinal chemistry. nih.gov Early methods often involved direct alkylation, which could lead to mixtures of mono- and di-substituted products. Over the years, more sophisticated and selective synthetic routes have been developed, including reductive amination, acylation, and transition metal-catalyzed cross-coupling reactions. These advancements have allowed for the precise installation of a wide variety of functional groups onto the piperazine core, leading to the creation of extensive libraries of compounds for biological screening.

The introduction of the carboxamide functionality to the piperazine ring, as seen in this compound, is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity.

Scope and Significance of Academic Inquiry into this compound

While specific academic inquiry focused solely on this compound appears to be limited in the published literature, the broader class of piperazine carboxamides has been the subject of considerable research. These compounds are investigated for a wide range of potential therapeutic applications due to the favorable physicochemical and pharmacokinetic properties imparted by the piperazine moiety.

Research into piperazine carboxamides has explored their potential as:

Anticancer agents: The piperazine scaffold can be functionalized to interact with various targets involved in cancer progression. For instance, novel synthesized N-ethyl-piperazinyl-amides of certain natural products have demonstrated cytotoxic effects. nih.gov

Enzyme inhibitors: The structural features of piperazine carboxamides make them suitable candidates for designing inhibitors of various enzymes.

Central nervous system (CNS) agents: The ability of the piperazine ring to be tailored for blood-brain barrier penetration has led to the investigation of its derivatives for neurological and psychiatric disorders.

The significance of academic inquiry into compounds like this compound lies in the potential for these molecules to serve as building blocks or lead compounds in the development of new therapeutic agents. The specific combination of the N-ethyl and N-carboxamide substituents provides a unique chemical space for exploration.

Interactive Data Table: Related Piperazine Derivatives in Research

While direct and extensive research on this compound is not readily apparent in the public domain, its structural motifs are well-represented in the broader landscape of chemical and medicinal research. Further investigation into this specific compound could yield valuable insights into its chemical properties and potential applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-5-3-8-4-6-10;/h8H,2-6H2,1H3,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHDAILAKYFNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474711-90-5 | |

| Record name | 1-Piperazinecarboxamide, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474711-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylpiperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for N-ethylpiperazine-1-carboxamide Hydrochloride Synthesis

Carboxamide Bond Formation Techniques

The creation of the carboxamide linkage is a critical step in the synthesis. This typically involves the reaction of N-ethylpiperazine with a suitable carbonyl-containing reagent. One common approach is the acylation of N-ethylpiperazine with an acyl chloride. For instance, in a similar synthesis, N-ethylpiperazinyl-amides of oleanonic and ursonic acids were prepared by the acylation of N-ethylpiperazine with the corresponding acid chlorides. nih.gov This reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Another potential route involves the use of carbamoyl (B1232498) chlorides. For example, the synthesis of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide was achieved by reacting 1-ethylpiperazine (B41427) with (4-chlorophenyl)carbamic chloride in refluxing ethanol (B145695). researchgate.net This suggests that N-ethylpiperazine-1-carboxamide could be synthesized by reacting N-ethylpiperazine with an appropriate carbamoyl chloride.

Hydrochlorination Mechanisms and Preparations

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, N-ethylpiperazine-1-carboxamide, with hydrochloric acid. A general and widely used method for the preparation of hydrochloride salts of piperazine (B1678402) derivatives involves dissolving or suspending the free base in an inert solvent, followed by the addition of hydrochloric acid. google.com For instance, a common protocol for the hydrochlorination of a similar compound, N-ethylpiperazine-1-sulfonamide, involves dissolving the free base in anhydrous ethanol and treating it with concentrated hydrochloric acid at a reduced temperature (0°C). smolecule.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent like ether, and dried under vacuum. smolecule.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound is fundamentally reliant on the availability and purity of its key precursor, N-ethylpiperazine.

N-Ethylpiperazine as a Key Synthon

N-ethylpiperazine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. nih.gov Its structure, featuring a piperazine ring with an ethyl group on one of the nitrogen atoms, provides a versatile scaffold for further chemical modifications.

Catalytic methods for the synthesis of N-ethylpiperazine are often favored in industrial settings due to their efficiency and potential for continuous processing. One prominent method involves the reaction of piperazine with ethanol under pressure and at elevated temperatures in the presence of a suitable catalyst. A study on this process identified a γ-Al2O3 catalyst prepared by ion exchange with a Cu(NO3)2 solution as being effective. dissertationtopic.net The optimal conditions for this gas-solid phase synthesis were found to be a reaction temperature of 280°C with a 30% piperazine concentration, leading to a piperazine conversion of 74.94% and a selectivity for N-ethylpiperazine of 43.75%. dissertationtopic.net

Another catalytic approach involves the reductive amination of piperazine with acetaldehyde. This method is a common strategy for the N-alkylation of amines. Additionally, a process for synthesizing N-ethylpiperazine has been developed using a Cu-Co-Mo/Al2O3 catalyst with ethanol and piperazine as raw materials. google.com This liquid-phase batch process operates under an excess of piperazine at temperatures between 80-350°C and pressures of 0.1-10.0 MPa. google.com

| Reactants | Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Piperazine, Ethanol | γ-Al2O3 modified with Cu(NO3)2 | Gas-solid phase, 280°C, 30% Piperazine | Piperazine conversion: 74.94%, N-ethylpiperazine selectivity: 43.75% | dissertationtopic.net |

| Piperazine, Ethanol | Cu-Co-Mo/Al2O3 | Liquid phase, 80-350°C, 0.1-10.0 MPa | Batch process with excess piperazine | google.com |

Besides catalytic methods, classical alkylation and cyclization reactions are also employed for the synthesis of N-ethylpiperazine and other piperazine derivatives. Direct alkylation of piperazine with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide), is a straightforward approach. guidechem.com However, this method can lead to the formation of the disubstituted product, N,N'-diethylpiperazine, as a significant byproduct, which can complicate purification and reduce the yield of the desired mono-ethylated product. guidechem.com

The construction of the piperazine ring itself can be achieved through various cyclization strategies. A common method involves the cyclization of appropriate linear diamine precursors. nih.govmdpi.com For instance, the reaction of N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst can yield N-alkyl-piperazines. google.com Alternative strategies for forming the piperazine ring include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. nih.govmdpi.com More recent approaches also involve photoredox catalysis for the synthesis of C2-functionalized piperazines. mdpi.com

| Method | Reactants/Precursors | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation | Piperazine, Ethyl halide | Can produce disubstituted byproducts | guidechem.com |

| Cyclization | N-substituted diethanolamine, Ammonia/Primary amine | Catalytic, involves ring formation | google.com |

| Alternative Cyclizations | Pyrazines, Aziridines, DABCO derivatives | Various methods for constructing the piperazine ring | nih.govmdpi.com |

Protection and Deprotection Strategies in Piperazine Synthesis

In the synthesis of complex piperazine derivatives, managing the reactivity of the two nitrogen atoms within the piperazine ring is critical. Orthogonal protection strategies are often employed, allowing for the selective deprotection and functionalization of one nitrogen atom while the other remains protected. Common protecting groups for the piperazine nitrogens include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (B109758) (DCM) or dioxane. nih.govresearchgate.net For instance, a Boc-protected piperazine can be deprotected by dissolving it in 6N HCl and washing with ether. jgtps.com While effective, this method is not suitable for substrates containing other acid-sensitive moieties. sci-hub.se

The Cbz group is another cornerstone of amine protection, valued for its stability. The standard method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. total-synthesis.com This method is clean and efficient. However, it is incompatible with substrates containing functional groups susceptible to reduction, such as alkenes or alkynes. total-synthesis.com As an alternative, acid-mediated deprotection using reagents like HBr in acetic acid or isopropanol (B130326) hydrochloride (IPA·HCl) offers a metal-free option, which can be advantageous in scaled-up syntheses to avoid heavy metal contamination. tdcommons.org

The Fmoc group , while common in peptide synthesis, is also applicable in piperazine chemistry. Its key advantage is its lability under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This allows for an orthogonal strategy when used in conjunction with acid-labile groups like Boc.

| Protecting Group | Abbreviation | Common Deprotection Reagents | Key Advantages | Limitations |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | HCl, Trifluoroacetic Acid (TFA) | Stable to a wide range of non-acidic conditions. | Not suitable for acid-sensitive substrates. sci-hub.se |

| Carboxybenzyl | Cbz | H₂/Pd/C, HBr/Acetic Acid, TMSI | Stable to acidic and basic conditions. | Hydrogenolysis is incompatible with reducible groups. total-synthesis.comresearchgate.net |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | Base-labile, allowing for orthogonality with acid-labile groups. | Less common for simple piperazine synthesis outside of solid-phase methods. |

Optimization of Reaction Conditions and Yield

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature and pressure, and the selection of an appropriate catalyst.

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of N-substituted piperazine carboxamides, a variety of solvents have been utilized.

For the acylation of piperazines, polar aprotic solvents are often favored. For example, the reaction of 1-benzhydrylpiperazine (B193184) with various acyl chlorides has been successfully carried out in dichloromethane (DCM). ijpsr.com Similarly, the synthesis of benzhydrylpiperazine carboxamide derivatives has been performed in dry DCM in the presence of triethylamine. researchgate.net In another instance, the synthesis of 1-benzhydrylpiperazine itself was conducted in dimethylformamide (DMF). researchgate.net Tetrahydrofuran (THF) has also been employed as a solvent for the reaction of piperazine carboxylates with activated carboxylic acids. semanticscholar.org The selection of the solvent can significantly impact the reaction yield, as shown in the table below, which compiles data from syntheses of related piperazine derivatives.

| Reaction Type | Solvent | Yield (%) | Reference Compound |

|---|---|---|---|

| Acylation of N-protected piperazine | Tetrahydrofuran (THF) | 65% | Ethyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate semanticscholar.org |

| Acylation of N-protected piperazine | Tetrahydrofuran (THF) | 60% | tert-Butyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate semanticscholar.org |

| N-alkylation of piperazine | Dimethylformamide (DMF) | Not specified, but effective | 1-Benzhydrylpiperazine researchgate.net |

| Carboxamide formation | Dichloromethane (DCM) | Good to excellent | N-alkyl-4-benzhydrylpiperazine-1-carboxamides researchgate.net |

Temperature and pressure are fundamental parameters that control reaction kinetics and pathways. For the synthesis of N-ethylpiperazine, a potential precursor, conditions can be quite demanding. One patented method describes the reaction of an N-substituted diethanolamine with an amine in the liquid phase at temperatures ranging from 180 to 230°C and absolute pressures of 160 to 240 bar. google.com Another review of catalytic methods for piperazine synthesis notes reactions occurring at pressures up to 20.4 MPa (approximately 201 atm) and temperatures of 242–248°C. researchgate.net

However, the subsequent carboxamide formation step is typically performed under much milder conditions. For example, the synthesis of N-alkyl-4-benzhydrylpiperazine-1-carboxamides proceeds by reacting an isocyanate derivative with the piperazine at room temperature overnight. researchgate.net The initial step of that synthesis, the formation of 1-benzhydrylpiperazine, required heating at 80°C for 8 hours. researchgate.net This indicates that while the formation of the core piperazine or N-alkylated piperazine structure may require high energy input, subsequent functionalization steps can often be achieved under less extreme conditions. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products or side reactions.

Catalysts are essential for enhancing reaction rates and directing the selectivity towards the desired product. In piperazine synthesis, different types of catalysts are employed depending on the specific transformation.

For the formation of the N-alkyl bond, such as in N-ethylpiperazine, heterogeneous metal-containing supported catalysts are common. One example is a catalyst containing oxygen-containing compounds of zirconium, copper, and nickel (calculated as ZrO₂, CuO, and NiO, respectively) used for the reaction of N-substituted diethanolamine in the presence of hydrogen. google.com The selectivity of these catalysts is crucial to minimize the formation of byproducts.

For C-N bond formation, particularly in the synthesis of N-aryl piperazines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a cornerstone of modern synthetic chemistry. nih.gov These reactions offer a versatile route to a wide range of derivatives. Ruthenium-based catalysts have also been shown to be effective for coupling diols and diamines to form piperazines. organic-chemistry.org

The choice of catalyst can dramatically influence the outcome of the reaction. For instance, in the synthesis of piperazines from ethylenediamine, a CaCl₂-modified HZSM-5 zeolite catalyst was found to be optimal, leading to a 65% yield of piperazine. In other studies, catalysts based on Ni-Cu composites on supports like γ-Al₂O₃ have been investigated. The catalyst not only accelerates the reaction but also plays a key role in the selective formation of the desired piperazine ring over other possible products like triethyldiamine.

| Reaction | Catalyst System | Key Features |

|---|---|---|

| N-Alkylation of Diethanolamine | ZrO₂/CuO/NiO supported catalyst | Used under high pressure and temperature for N-alkyl-piperazine synthesis. google.com |

| C-N Cross-Coupling | Palladium complexes (e.g., Buchwald-Hartwig) | Versatile for synthesizing N-aryl piperazines. nih.gov |

| Diol-Diamine Coupling | (Pyridyl)phosphine-ligated ruthenium(II) | Effective for forming the piperazine ring from acyclic precursors. organic-chemistry.org |

| Cyclization of Ethylenediamine | Modified HZSM-5 Zeolite | Provides selectivity for piperazine over other cyclic amines. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the hydrogen and carbon backbones. For N-ethylpiperazine-1-carboxamide hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments facilitates the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the piperazine (B1678402) ring protons. The formation of the hydrochloride salt leads to the protonation of the tertiary amine nitrogen (N-4), which influences the chemical shifts of the adjacent protons.

The ethyl group protons typically present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), arising from spin-spin coupling. The piperazine ring protons, due to their non-equivalent chemical environments, are expected to appear as complex multiplets. The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) would be deshielded and resonate at a lower field compared to the protons adjacent to the carboxamide nitrogen (C3 and C5). The proton attached to the carboxamide nitrogen (NH) is also expected to be present, though its chemical shift can be broad and solvent-dependent.

Expected ¹H NMR Chemical Shift Assignments for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~3.2 | Quartet |

| Piperazine H-2, H-6 | ~3.5 - 3.8 | Multiplet |

| Piperazine H-3, H-5 | ~3.0 - 3.3 | Multiplet |

| Carboxamide NH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxamide group is characteristically found at the downfield end of the spectrum. The carbons of the piperazine ring are expected to show two distinct signals due to the different substituents on the nitrogen atoms. The ethyl group will also display two separate signals for its methyl and methylene carbons.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 - 160 |

| Piperazine C-2, C-6 | ~50 - 55 |

| Piperazine C-3, C-5 | ~42 - 47 |

| Ethyl CH₂ | ~48 - 53 |

| Ethyl CH₃ | ~11 - 15 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment establishes the connectivity between adjacent protons. For instance, a cross-peak between the ethyl CH₃ and CH₂ signals would confirm their direct coupling. Similarly, correlations between the piperazine ring protons would help in deciphering the complex multiplets.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already established proton assignments.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrational modes include the N-H stretch of the protonated amine and the carboxamide, the C=O stretch of the amide, and various C-H and C-N stretching and bending vibrations. The presence of the hydrochloride salt will be evident from the broad absorption in the 2400-2700 cm⁻¹ region, characteristic of a tertiary amine salt.

Expected FTIR Vibrational Frequencies for this compound:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| N⁺-H (Ammonium) | 2400 - 2700 (broad) | Stretch |

| N-H (Amide) | 3200 - 3400 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

| C=O (Amide I) | 1640 - 1680 | Stretch |

| N-H (Amide II) | 1510 - 1570 | Bend |

| C-N | 1100 - 1300 | Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the C-C and C-H vibrations of the ethyl and piperazine moieties are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the piperazine ring would also be a characteristic feature. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the FTIR.

Expected FT-Raman Vibrational Frequencies for this compound:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

| C=O (Amide I) | 1640 - 1680 | Stretch |

| Piperazine Ring | 800 - 1000 | Ring Breathing/Deformation |

| C-C | 900 - 1200 | Stretch |

Analysis of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. For this compound, the spectrum is expected to be dominated by vibrations characteristic of its constituent parts: the secondary amide, the piperazine ring, and the ethyl substituent.

The secondary amide group gives rise to several distinct and diagnostic absorption bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to appear in the 1680-1630 cm⁻¹ range. libretexts.org The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, is anticipated between 1570-1515 cm⁻¹. researchgate.net

Vibrations associated with the piperazine ring and the ethyl group involve C-H and C-N bonds. The aliphatic C-H stretching vibrations from the methylene (CH₂) groups of the piperazine ring and the ethyl group are expected in the 3000-2850 cm⁻¹ region. libretexts.org The corresponding C-H bending (scissoring and rocking) vibrations typically occur between 1470-1350 cm⁻¹. libretexts.orgresearchgate.net The C-N stretching vibrations of the tertiary amines within the piperazine ring and the C-N bond of the amide linkage are expected to produce bands in the 1250-1020 cm⁻¹ region. nih.gov The presence of the hydrochloride salt will cause protonation of one of the piperazine nitrogen atoms, leading to the appearance of a broad N⁺-H stretching band, often overlapping with the C-H stretching region.

A summary of the expected characteristic vibrational frequencies for N-ethylpiperazine-1-carboxamide is provided in the table below.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3350 - 3180 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1350 |

| C-N Stretch | Amine / Amide | 1250 - 1020 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and liquid chromatography-mass spectrometry are particularly valuable.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the elemental formula of the analyte, as very few combinations of atoms will have the same exact mass. missouri.edulibretexts.org

The molecular formula for the free base of N-ethylpiperazine-1-carboxamide is C₇H₁₅N₃O. uni.lu In HRMS analysis, typically using electrospray ionization (ESI), the molecule would be observed as the protonated species, [M+H]⁺. The theoretical monoisotopic mass of this ion can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu This calculation provides a precise value that can be compared against the experimentally measured m/z to confirm the compound's identity.

The table below details the calculation of the theoretical exact mass for the protonated molecule.

| Element | Count | Most Abundant Isotope Mass (u) | Total Mass (u) |

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (N) | 3 | 14.003074 | 42.009222 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total (C₇H₁₆N₃O)⁺ | 158.129337 |

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (typically <5 ppm) of the theoretical value of 158.1293 would provide unambiguous confirmation of the elemental formula C₇H₁₅N₃O for the base form of the compound. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing polar compounds like N-ethylpiperazine-1-carboxamide in complex mixtures, allowing for its separation from impurities prior to mass analysis. europeanpharmaceuticalreview.com

A suitable LC-MS method would typically employ reverse-phase chromatography. mdpi.com The compound, being polar and basic, would be analyzed using a C18 stationary phase with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid, such as formic acid, to the mobile phase is crucial to ensure the analyte is protonated, which improves chromatographic peak shape and enhances ionization efficiency for mass spectrometry detection. mdpi.com

Detection would be achieved using an electrospray ionization (ESI) source operating in positive ion mode, as the piperazine nitrogens are readily protonated. The mass spectrometer would monitor for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (158.13). researchgate.net

The table below outlines a typical set of parameters for an LC-MS analysis of this compound.

| Parameter | Condition |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) for m/z 158.13 |

X-ray Crystallography for Solid-State Structure Determination

While published crystal structure data for this compound is not available, the principles of X-ray crystallography and data from analogous structures can be used to predict its solid-state characteristics.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Such crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol (B145695), methanol, or an ethanol/water mixture. The process involves allowing the solvent to evaporate over several days or weeks in a controlled environment to promote the formation of a well-ordered crystal lattice. ed.ac.uk

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. A full dataset is collected by rotating the crystal through various angles. This data contains information about the electron density distribution within the crystal, from which the arrangement of atoms can be determined.

For illustrative purposes, the table below presents crystallographic data collected for a related compound, N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. This data exemplifies the type of information obtained during a diffraction experiment.

Illustrative Crystal Data for a Related Piperazine Carboxamide Derivative

| Parameter | Value (for C₁₂H₁₆ClN₃O) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 24.920 (5) |

| b (Å) | 9.5033 (19) |

| c (Å) | 11.064 (2) |

| V (ų) | 2620.3 (9) |

| Z | 8 |

| Radiation type | Mo Kα |

| T (K) | 293 |

| Reflections collected | 23785 |

| Independent reflections | 3006 |

Data sourced from a study on N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide for illustrative purposes.

Molecular Conformation and Stereochemical Analysis

Analysis of the crystallographic data would reveal the precise three-dimensional structure of this compound in the solid state. Based on studies of similar piperazine-containing structures, the six-membered piperazine ring is expected to adopt a thermodynamically stable chair conformation. ed.ac.ukrsc.orgnih.gov This conformation minimizes steric strain and torsional interactions.

The geometry of the N-carboxamide group is also of interest. Due to resonance, the C-N bond of the amide has partial double-bond character, which restricts rotation and results in a planar arrangement of the O=C-N-H atoms. rsc.org The ethyl group attached to the piperazine nitrogen would likely occupy an equatorial position to minimize steric hindrance.

In the hydrochloride salt, one of the piperazine nitrogen atoms will be protonated. The solid-state structure will be stabilized by a network of intermolecular interactions, primarily hydrogen bonds. Strong hydrogen bonds are expected between the protonated amine (N⁺-H), the secondary amide (N-H), and the chloride anion (Cl⁻). The carbonyl oxygen (C=O) would also act as a hydrogen bond acceptor, contributing to the stability of the crystal lattice. Analysis of bond lengths, bond angles, and torsion angles from the refined crystal structure would provide definitive confirmation of these conformational and stereochemical features.

Intermolecular Interactions and Hydrogen Bonding Networks

A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks of this compound is currently hindered by the lack of publicly available single-crystal X-ray diffraction data for this specific compound. This type of analysis is fundamental to understanding the solid-state behavior of a compound, including its solubility, melting point, and hygroscopicity.

In the absence of specific crystallographic data for this compound, a general discussion of the potential hydrogen bonding motifs can be inferred based on its molecular structure. The molecule possesses several potential hydrogen bond donors and acceptors. The protonated piperazine ring and the amide N-H group are expected to act as hydrogen bond donors. The carbonyl oxygen of the carboxamide group and the chloride counter-ion are anticipated to be the primary hydrogen bond acceptors.

It is plausible that the crystal structure would be stabilized by a network of N-H···O and N-H···Cl hydrogen bonds. These interactions would likely link the cations and anions into a three-dimensional supramolecular architecture. The specific geometry and connectivity of this network, including bond distances and angles, remain to be determined experimentally.

Crystal Packing and Supramolecular Assembly

Detailed information regarding the crystal packing and supramolecular assembly of this compound is contingent upon the determination of its crystal structure through single-crystal X-ray diffraction analysis. As of the latest available information, such data has not been reported in publicly accessible crystallographic databases.

Without experimental data, any depiction of the crystal packing would be purely speculative. The determination of the crystal structure is an essential step to fully characterize the solid-state properties of this compound and would provide valuable insights into its physicochemical characteristics.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. jksus.orgcolab.ws Methods like the B3LYP hybrid functional, combined with Pople-style basis sets such as 6-311++G(d,p) or 6-311+G(d,p), are frequently used to investigate piperazine (B1678402) derivatives. jksus.orgresearchgate.net

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For N-ethylpiperazine-1-carboxamide hydrochloride, calculations would seek the global minimum on the potential energy surface. jksus.org It is well-established, both computationally and through experimental data on similar compounds, that the piperazine ring adopts a stable chair conformation. nih.govnih.gov The presence of the hydrochloride implies that one of the nitrogen atoms in the piperazine ring is protonated. The optimization process precisely calculates bond lengths, bond angles, and dihedral angles for this stable structure. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. jksus.org

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carboxamide) | ~1.24 |

| C-N (amide) | ~1.36 | |

| N-C (piperazine) | ~1.47 | |

| C-C (piperazine) | ~1.53 | |

| N-H⁺ (protonated) | ~1.03 | |

| Bond Angles (º) | O=C-N | ~123.0 |

| C-N-C (piperazine) | ~110.5 | |

| H⁺-N-C | ~109.5 |

Following geometry optimization, harmonic vibrational frequency calculations are performed using the same DFT method. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. researchgate.net

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like stretching or bending) to each normal mode of vibration. researchgate.net This allows for unambiguous assignment of key spectral bands corresponding to specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H⁺ Stretch | ~3200-3000 | Stretching of the protonated amine |

| C-H Stretch | ~3000-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ groups |

| C=O Stretch | ~1670 | Carbonyl stretching of the carboxamide group |

| N-H Bending | ~1600-1550 | In-plane bending of amide N-H |

| C-N Stretch | ~1400-1200 | Stretching of C-N bonds in the piperazine ring and amide |

| Ring Vibrations | ~1100-800 | Breathing and deformation modes of the piperazine ring |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govmdpi.com

Analysis of the spatial distribution of these orbitals reveals regions of the molecule involved in electronic transitions. For this compound, the HOMO is expected to be localized primarily on the carboxamide group and the non-protonated nitrogen atom, which are the most electron-rich areas. The LUMO would likely be distributed across the C=O bond and the protonated part of the piperazine ring, which are the electron-accepting regions. From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated. mdpi.com

Table 3: Calculated Quantum Chemical Properties

| Property | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. jksus.orgrsc.org It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom of the carboxamide group, highlighting its role as a primary hydrogen bond acceptor and a site for electrophilic interaction. Conversely, a region of strong positive potential (blue) would be centered on the protonated nitrogen's hydrogen atom (N-H⁺), identifying it as the primary site for nucleophilic attack or donation in hydrogen bonding. scispace.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

In this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the carboxamide nitrogen (n) and the carbonyl oxygen (n) into the antibonding orbital of the C=O bond (π* C=O). These interactions stabilize the amide linkage. Other important interactions would involve the delocalization from nitrogen lone pairs into antibonding C-C and C-H orbitals (σ*) throughout the piperazine ring.

Table 4: Predicted Major NBO Donor-Acceptor Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(Namide) | π*(C=O) | High | Lone pair delocalization, amide resonance |

| n(Ocarbonyl) | σ*(N-Camide) | Moderate | Hyperconjugation |

| n(Npiperazine) | σ*(C-Cring) | Moderate | Hyperconjugation, ring stabilization |

| σ(C-H) | σ*(C-N) | Low | σ -> σ* hyperconjugation |

Charge and Proton Transfer Interaction Studies

The very nature of this compound involves a crucial proton transfer event, where the basic nitrogen of the piperazine ring accepts a proton from hydrochloric acid. Computational studies can model this process to understand the energetics and structural changes involved.

Furthermore, these theoretical methods can investigate the molecule's ability to form charge-transfer (CT) complexes with other electron donor or acceptor molecules. mdpi.com By calculating properties like the electrophilicity index (ω) and analyzing the HOMO-LUMO interactions between the molecule and a potential partner, researchers can predict the likelihood and stability of CT complex formation. mdpi.com The MEP map also provides a clear guide to how the molecule would orient itself when interacting with other species, with its positive and negative regions seeking complementary electrostatic partners.

Theoretical Studies on Compound Stability

Computational and theoretical chemistry provides valuable insights into the intrinsic properties of molecules, including their stability. Such studies on N-ethylpiperazine-1-carboxamide and its derivatives often focus on conformational analysis and electronic properties to understand their behavior at a molecular level.

In the case of N-ethylpiperazine-1-carboxamide, theoretical studies would likely investigate the rotational barrier around the amide C-N bond, which is known to have a partial double bond character. researchgate.net This rotation leads to the existence of different rotational isomers (rotamers), and computational methods can quantify the energy differences between them.

Furthermore, quantum chemical calculations can be used to determine the electron density distribution within the molecule. For instance, a DFT natural population analysis can reveal the relative electron density on the two nitrogen atoms of the piperazine ring, which can be a predictor for their reactivity and stability. mdpi.com The stability of the molecule can also be assessed by calculating its degradation pathways, as has been done for piperazine itself in different chemical environments. acs.orgutexas.edu

While specific theoretical studies on the stability of this compound are not extensively available in the public domain, the principles from studies on related piperazine amides and N-substituted piperazines are applicable. nih.govrsc.org These studies collectively suggest that the stability is a function of its conformational preferences, the electronic effects of its substituents, and its interactions with the surrounding environment.

Table 1: Theoretical Investigation Methods for Piperazine Derivatives

| Computational Method | Investigated Property | Relevance to Stability |

| Density Functional Theory (DFT) | Electron Density, Conformational Energies | Predicts reactive sites and the most stable molecular geometries. mdpi.com |

| Conformational Analysis | Rotational Barriers, Ring Conformation | Determines the energetically preferred shapes of the molecule. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Interaction with Environment (e.g., solvent) | Reveals how intermolecular interactions affect the stability of different conformations. rsc.org |

Research Applications and Advanced Studies

N-ethylpiperazine-1-carboxamide Hydrochloride as a Synthetic Intermediate

The utility of N-ethylpiperazine and its derivatives, such as N-ethylpiperazine-1-carboxamide, as intermediates is well-documented in synthetic organic chemistry. The piperazine (B1678402) core serves as a robust and adaptable linker or pharmacophore that can be readily incorporated into larger molecules.

The N-ethylpiperazine moiety is a fundamental building block used in the synthesis of a wide array of organic compounds, particularly those with biological activity. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. The chemical reactivity of the piperazine nitrogens allows for straightforward derivatization, enabling chemists to link different pharmacophores or build complex molecular frameworks.

For instance, N-ethylpiperazine is a common starting material for creating more complex amides and other derivatives. In one synthetic approach, novel hybrid derivatives of oleanonic and ursonic acids were created by acylating N-ethylpiperazine to form N-ethyl-piperazinyl amides. nih.gov These amides were then subjected to Claisen-Schmidt condensation to introduce "chalcone-like" fragments, resulting in hybrid molecules with significant cytotoxic activity against cancer cell lines. nih.gov This demonstrates the role of the N-ethylpiperazine-amide unit as a foundational scaffold for constructing biologically active agents. nih.gov The versatility of the piperazine structure allows it to be easily modified to explore a wide range of pharmacological activities. nih.gov

| Final Compound Class | Synthetic Role of N-ethylpiperazine Moiety | Therapeutic Area/Application | Reference |

|---|---|---|---|

| Oleanonic/Ursonic Acid Amides | Serves as a key amide-forming reagent introduced at the C28 position. | Anticancer Agents | nih.gov |

| Pyrimidinyl-piperazine Carboxamides | Forms the core piperazine-carboxamide scaffold linking pyrimidine and other groups. | α-glucosidase Inhibitors (Diabetes) | researchgate.net |

| Infigratinib (FDA-approved drug) | Used as a starting material in a four-step synthesis to build a key portion of the final drug structure. | Kinase Inhibitor (Oncology) | |

| Abemaciclib (FDA-approved drug) | Incorporated via reductive amination to form a critical part of the CDK4/6 inhibitor. | Kinase Inhibitor (Oncology) |

Beyond its role as a simple building block, this compound and related structures serve as crucial precursors in complex, multistep synthetic pathways. In the pharmaceutical industry, building blocks that can be reliably and efficiently incorporated into drug candidates are invaluable. The piperazine moiety is a prime example, appearing in numerous FDA-approved drugs.

The synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, involves a four-step procedure that begins with commercially available N-ethylpiperazine. Similarly, the synthesis of the CDK4/6 inhibitor Abemaciclib utilizes N-ethylpiperazine in a reductive amination step. The prevalence of the piperazine scaffold in drug design is due to its favorable properties, including its ability to improve aqueous solubility and its straightforward chemical reactivity, which facilitates its use as a linker between different pharmacophoric elements. tandfonline.comresearchgate.net

Molecular Interaction Studies and Ligand Design Principles

The N-ethylpiperazine-1-carboxamide scaffold is not just a passive linker; its structural features actively contribute to the way a final drug molecule interacts with its biological target. Its ability to participate in various non-covalent interactions is a key reason for its widespread use in ligand design.

In chemical biology, understanding how a small molecule binds to a target protein is fundamental. The piperazine carboxamide core is frequently implicated in crucial binding interactions. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the protons on a protonated piperazine can act as hydrogen bond donors. The carboxamide group itself is a classic hydrogen bonding motif. Furthermore, the ethyl group provides a hydrophobic element that can engage with non-polar pockets in a protein's binding site.

For example, in a study of influenza nucleoprotein stabilizers, the piperazine moiety of a compound was found to form a critical hydrophobic interaction with a tyrosine residue (Tyr254) on the protein, while a nearby carbonyl group formed a hydrogen bond. nih.gov These types of specific interactions are essential for the affinity and selectivity of a ligand. Molecular modeling and docking studies are often used to predict and rationalize these interactions, guiding the design of more potent and selective molecules. mdpi.comnih.gov

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. The N-ethylpiperazine-1-carboxamide scaffold provides multiple points for modification, making it an ideal platform for SAR exploration. The six-membered piperazine ring, with its two opposing nitrogen atoms, offers structural rigidity and a large polar surface area, which can be fine-tuned to improve target affinity and specificity. nih.gov

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) provides a clear example. mdpi.comresearchgate.net In this research, the model revealed that electrostatic and hydrogen-bond acceptor properties of the scaffold were the most significant contributors to the inhibitory activity. mdpi.com Such studies generate contour maps that show where modifications to the scaffold—such as adding electropositive or electronegative groups, or bulky versus small substituents—would be predicted to increase or decrease activity. This information is invaluable for the rational design of new, more potent inhibitors. mdpi.comresearchgate.net

| Structural Modification | Observed Effect on Activity/Properties | Rationale | Reference |

|---|---|---|---|

| Substitution on Piperazine Nitrogens | Modulates basicity, solubility, and can introduce new interactions with the target protein. | Altering the electronic and steric properties at this position directly impacts pharmacokinetics and pharmacodynamics. | nih.gov |

| Variation of the Carboxamide Group | Alters hydrogen bonding capacity and spatial orientation of linked substituents. | The amide bond is a key interaction point and linker; its geometry is critical for proper ligand binding. | mdpi.comresearchgate.net |

| Bioisosteric Replacement of the Piperazine Ring | Can refine potency, selectivity, and ADME properties by altering the core scaffold's geometry and properties. | Replacing the core with structures like di-azaspiroalkanes can explore different conformational spaces while maintaining key nitrogen interactions. | mdpi.comnih.gov |

Molecular glues are a fascinating class of small molecules that function by inducing or stabilizing interactions between two proteins that would otherwise not interact, or would interact only weakly. patsnap.comnih.gov This induced proximity can lead to a specific biological outcome, such as the targeted degradation of a disease-causing protein when an E3 ubiquitin ligase is brought into close proximity. nih.govbiochempeg.com

The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. A key principle is the identification of small, "privileged" scaffolds that have a propensity to bind to protein surfaces and create new interaction interfaces. patsnap.com The piperazine scaffold is an excellent candidate for such a role. Its characteristics make it a versatile starting point for creating libraries of compounds for screening in molecular glue discovery campaigns:

3D Geometry: The chair conformation of the piperazine ring allows for substituents to be projected in precise three-dimensional vectors, which is ideal for mediating specific protein-protein contacts.

Chemical Tractability: As discussed, the piperazine ring is easily functionalized, allowing for the rapid generation of a diverse library of compounds from a common core.

Favorable Properties: The scaffold often imparts good solubility and other drug-like properties, which are advantageous for developing therapeutic candidates. tandfonline.comnih.gov

While specific examples of N-ethylpiperazine-1-carboxamide acting as a molecular glue are not yet prominent in the literature, its structural features align well with the requirements for scaffolds that can successfully modulate protein-protein interactions. nih.govresearchgate.net Future research may involve using fragment-based screening or computational methods to explore how piperazine-based compounds could be elaborated to stabilize therapeutically relevant protein-protein interactions.

Material Science and Non-Biological Applications

The bifunctional nature of this compound, featuring a reactive carboxamide group and a piperazine core with tertiary amine sites, makes it an interesting candidate for applications in material science. The piperazine ring offers a structurally rigid and polar scaffold that can be leveraged to create materials with specific properties.

Integration into Polymer Systems for Specific Chemical Properties

The incorporation of piperazine derivatives into polymer chains is a strategy used to impart specific functionalities and properties to the resulting materials. While direct studies on the polymerization of this compound are not extensively documented, the principles can be understood from related piperazine and carboxamide compounds.

Piperazine-based couplers have been used to synthesize azetidinium-functionalized polymers. acs.org In such systems, the piperazine unit acts as a stable, functional linker within the polymer backbone, enabling the introduction of reactive groups. acs.org Similarly, monomers containing piperazine moieties, such as N-acryloyl-N′-ethyl piperazine, have been copolymerized to create "smart" hydrogels that are responsive to external stimuli like pH and temperature. researchgate.net The inclusion of the piperazine group in these copolymers significantly influences their Lower Critical Solution Temperature (LCST), a key property for applications in areas like drug delivery and smart materials. researchgate.net

The carboxamide group itself is crucial for defining polymer properties, particularly through hydrogen bonding. In related systems like poly(N-acryloyl-nipecotamide), the formation of inter- and intramolecular hydrogen bonds among the carboxamide groups is the driving force for temperature-responsive behavior, such as exhibiting an Upper Critical Solution Temperature (UCST). nih.gov The specific position of the carboxamide group within the heterocyclic ring can determine the nature of this temperature response. nih.gov Therefore, integrating a monomer like N-ethylpiperazine-1-carboxamide into a polymer system could be expected to influence properties such as solubility, thermal responsiveness, and mechanical strength through a combination of the piperazine core's structural effects and the hydrogen bonding capabilities of the carboxamide group.

Below is a table summarizing the influence of piperazine and carboxamide moieties on polymer properties based on related research.

| Functional Moiety | Influence on Polymer Properties | Potential Application | Reference |

| Piperazine Ring | Introduces polarity and structural rigidity; Acts as a functional linker for further modifications. | Smart hydrogels, functional coatings. | acs.orgresearchgate.net |

| Carboxamide Group | Enables inter- and intramolecular hydrogen bonding; Influences thermal responsiveness (UCST/LCST). | Temperature-responsive materials, biomedical devices. | nih.gov |

Exploration in Catalysis or Reagent Chemistry

In synthetic organic chemistry, piperazine and its derivatives are valuable building blocks and reagents. mdpi.com5z.com N-ethylpiperazine, the parent amine of the title compound, is frequently used in multi-step syntheses, for example, in reductive amination reactions to introduce the N-ethylpiperazinyl group into a target molecule. mdpi.com

The broader class of piperazine carboxamides serves as important intermediates in the synthesis of complex molecules. nih.gov The piperazine-2-carboxamide scaffold, for instance, is considered a pharmacologically significant core structure used in combinatorial chemistry to generate large libraries of discrete compounds for high-throughput screening. 5z.com

Furthermore, piperazine itself can be immobilized on a polymer support to act as a recyclable catalyst. Polymer-bound piperazine has been developed to serve as a catalyst in Knoevenagel condensation reactions, offering the advantage of eliminating piperidine-derived by-products. alfachemic.com Zinc(II) compounds have also been shown to possess catalytic activity for mediating the nucleophilic addition of piperazine derivatives to nitriles to form amidines. rsc.org

While this compound is not typically cited as a standalone catalyst, its structure suggests potential as a bifunctional reagent. The tertiary amines of the piperazine ring can act as bases or nucleophiles, while the carboxamide group can participate in various chemical transformations.

Future Research Directions and Emerging Paradigms in Piperazine Carboxamide Chemistry

The field of piperazine chemistry is continuously evolving, with several key research directions emerging that are relevant to piperazine carboxamides.

A significant area of future research is the development of novel, efficient, and selective methods for the C-H functionalization of the piperazine ring. mdpi.com Traditional synthetic methods often focus on substitutions at the nitrogen atoms. New strategies, including photoredox catalysis, are enabling the direct modification of the carbon atoms of the piperazine core, which opens up new avenues for creating diverse molecular architectures with unique properties that are currently underexplored. mdpi.com

Another emerging paradigm is the design of hybrid and chimeric molecules where the piperazine scaffold acts as a linker to connect different pharmacophoric or functional units. mdpi.com This strategy is being used in medicinal chemistry to design multi-target agents, and the same principle can be applied in material science to create multifunctional materials by linking different functional moieties through a stable piperazine carboxamide core.

Furthermore, research is expanding into novel applications for piperazine derivatives beyond traditional pharmaceuticals. For example, recent studies have explored second-generation piperazine derivatives as potential radioprotective agents to mitigate the harmful effects of ionizing radiation. rsc.org The design of piperazine-1-carboxamidine analogues has also been investigated for their ability to induce the accumulation of reactive oxygen species (ROS), pointing towards applications in areas requiring targeted oxidative effects. nih.gov These studies highlight a trend towards designing piperazine compounds for specific, function-driven applications, a paradigm that will undoubtedly influence the future of piperazine carboxamide chemistry.

The table below outlines key future research directions.

| Research Direction | Description | Potential Impact | Reference |

| C-H Functionalization | Development of new synthetic methods to selectively modify the carbon backbone of the piperazine ring. | Access to novel molecular scaffolds and greater structural diversity for new materials and molecules. | mdpi.com |

| Hybrid Molecules | Using the piperazine carboxamide structure as a scaffold to link multiple distinct functional groups. | Creation of multi-target drugs or multifunctional materials with synergistic properties. | mdpi.com |

| Novel Applications | Exploration of piperazine derivatives for non-traditional roles such as radioprotection or ROS induction. | Expansion of the application scope of piperazine chemistry into new areas of biotechnology and material science. | rsc.orgnih.gov |

Q & A

Q. How can computational methods predict the reactivity of N-ethylpiperazine-1-carboxamide derivatives?

- Methodological Answer :

- DFT calculations : Simulate reaction pathways (e.g., nucleophilic attack on carbonyl) using Gaussian or ORCA .

- Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.